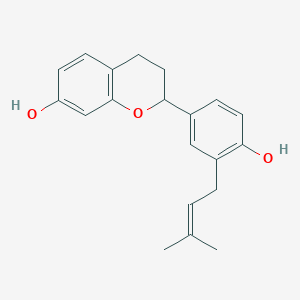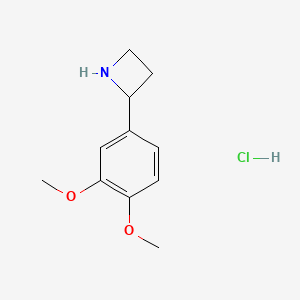
7,4'-Dihydroxy-3'-prenylflavan
Vue d'ensemble
Description
7,4’-Dihydroxy-3’-prenylflavan is a natural flavonoid found in the herbs of Broussonetia papyrifera . It is a natural product .
Synthesis Analysis
Prenylated flavonoids are a special kind of flavonoid derivative possessing one or more prenyl groups in the parent nucleus of the flavonoid. The presence of the prenyl side chain enriches the structural diversity of flavonoids and increases their bioactivity and bioavailability .Molecular Structure Analysis
The molecular formula of 7,4’-Dihydroxy-3’-prenylflavan is C20H22O3 . The average mass is 310.387 Da and the monoisotopic mass is 310.156891 Da .Physical And Chemical Properties Analysis
7,4’-Dihydroxy-3’-prenylflavan appears as a powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique
Anti-Cancer Activity
Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, have been studied for their potential anti-cancer properties . They may inhibit the growth of cancer cells and induce apoptosis, making them a promising area of research in oncology .
Anti-Inflammatory Effects
These compounds also exhibit anti-inflammatory effects . They may inhibit the production of pro-inflammatory cytokines and other mediators of inflammation, potentially offering a natural approach to managing inflammatory conditions .
Neuroprotective Properties
Research has indicated that prenylated flavonoids may have neuroprotective properties . They could potentially protect neurons from damage, which could have implications for diseases like Alzheimer’s and Parkinson’s .
Anti-Diabetic Activity
Prenylated flavonoids have been studied for their potential anti-diabetic effects . They may improve insulin sensitivity and glucose metabolism, which could be beneficial for managing diabetes .
Anti-Obesity Effects
These compounds may also have anti-obesity effects . They could potentially inhibit adipogenesis and promote lipolysis, which could help in the management of obesity .
Cardioprotective Effects
Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, may have cardioprotective effects . They could potentially protect the heart from damage, which could have implications for cardiovascular health .
Anti-Osteoclastogenic Activities
These compounds have been shown to have anti-osteoclastogenic activities . They may inhibit the formation and function of osteoclasts, which could be beneficial for bone health .
Mécanisme D'action
- Prenylated flavonoids, including 7,4’-Dihydroxy-3’-prenylflavan, possess one or more prenyl groups in their flavonoid nucleus. These prenyl side chains enhance structural diversity and increase bioactivity and bioavailability .
- The prenyl groups in 7,4’-Dihydroxy-3’-prenylflavan contribute to its higher lipid solubility, affinity for cell membranes, and gastrointestinal absorption capacity .
- However, prenylated flavonoids are known to exhibit various biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, and cardioprotective effects .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics (ADME Properties)
Its potential as a lead compound warrants continued investigation . 🌿🔬
Orientations Futures
Prenylated flavonoids show a wide range of biological activities, such as anti-cancer, anti-inflammatory, neuroprotective, anti-diabetic, anti-obesity, cardioprotective effects, and anti-osteoclastogenic activities . They are the main active ingredient in many traditional Chinese medicines and functional food resources, such as Morus alba, Glycyrrhiza uralensis, Humulus lupulus, Artocarpus heterophyllus, Glycine max, and Ficus carica fruits . They are promising lead compounds or nutraceuticals due to their diverse health benefits in oncotherapy, glycolipid metabolism balance, and the cardiovascular system .
Propriétés
IUPAC Name |
2-[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]-3,4-dihydro-2H-chromen-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-13(2)3-4-15-11-16(6-9-18(15)22)19-10-7-14-5-8-17(21)12-20(14)23-19/h3,5-6,8-9,11-12,19,21-22H,4,7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORNIGLAKNPZGF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1)C2CCC3=C(O2)C=C(C=C3)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,4'-Dihydroxy-3'-prenylflavan | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structure of 7,4'-Dihydroxy-3'-prenylflavan and where has it been found?
A1: 7,4'-Dihydroxy-3'-prenylflavan is a flavan, a class of flavonoids. Its structure consists of a benzene ring (A) fused to a dihydropyran ring (C) that bears a phenyl substituent (B) at the 2-position. It has hydroxyl groups at positions 7 and 4', and a prenyl group at position 3' of the B ring.
Q2: Have any biological activities been reported for 7,4'-Dihydroxy-3'-prenylflavan?
A2: While 7,4'-Dihydroxy-3'-prenylflavan itself hasn't been extensively studied for specific activities, research suggests that it exhibits antibacterial properties. Studies have shown that it demonstrates inhibitory effects against various bacterial strains, including Staphylococcus aureus, Acinetobacter baumannii, Pseudomonas aeruginosa, and Fusarium oxysporum. [] This suggests potential for further investigation into its possible therapeutic applications.
Q3: Is 7,4'-Dihydroxy-3'-prenylflavan the only interesting compound found in Broussonetia papyrifera?
A3: No, research has identified other bioactive compounds in Broussonetia papyrifera. For example, broussonin A and broussonin B, also found in this plant, demonstrate notable aromatase inhibitory activity. [] This highlights the plant's diverse chemical composition and its potential as a source of various bioactive molecules.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




